3-Ethoxy-2-(methylsulfonyl)acrylonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and related compounds involves several chemical reactions, including polymerization and cycloaddition reactions. Ye et al. (2005) detailed the preparation of oxetane-derived monomers and their polymers, showcasing methods relevant to the synthesis of similar compounds (Ye et al., 2005). Additionally, Vasin et al. (2015) described the use of vinyl sulfones in 1,3-dipolar cycloaddition reactions, highlighting synthetic approaches that could be applicable to 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (Vasin et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and similar compounds is characterized using various spectroscopic techniques. Asiri et al. (2011) performed a detailed analysis of molecular conformation, vibrational and electronic transitions, and other structural aspects of a closely related acrylonitrile compound, providing insights into the structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (Asiri et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 3-Ethoxy-2-(methylsulfonyl)acrylonitrile include polymerization and copolymerization, leading to materials with unique properties. The work by Kochi et al. (2007) on the copolymerization of ethylene and acrylonitrile using palladium complexes illustrates the types of chemical reactions 3-Ethoxy-2-(methylsulfonyl)acrylonitrile might undergo (Kochi et al., 2007).
Physical Properties Analysis
The physical properties of polymers derived from acrylonitrile compounds, including thermal stability and glass transition temperatures, are crucial for their application in materials science. Jamil et al. (2014) investigated the thermal properties of acrylonitrile copolymers, which could be relevant to understanding the physical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile-based materials (Jamil et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and its derivatives are essential for their utilization in various applications. The study by Brar and Saini (2007) on the polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile provides insights into the chemical properties of acrylonitrile derivatives (Brar & Saini, 2007).
Scientific Research Applications
Polymer Synthesis and Characterization :
- Ye et al. (2005) reported on the synthesis of oxetane-derived monomers, related to acrylonitriles, and their use in creating homo- and copolyethers. These polymers demonstrated potential for applications in lithium-ion batteries due to their ion conductivity (Ye et al., 2005).
Flame Retardance of Modified Polymers :
- Joseph and Tretsiakova-McNally (2012) investigated acrylic acid derivatives, including those related to acrylonitrile, finding that chemical modification with P- and N-containing groups led to significant increases in flame retardance compared to unmodified polyacrylonitrile (Joseph & Tretsiakova-McNally, 2012).
Applications in Organic Chemistry :
- Vasin et al. (2015) explored the use of vinyl sulfones, including those related to acrylonitrile, in the formation of pyrazoles, demonstrating their utility in organic synthesis (Vasin et al., 2015).
Renewable Production of Acrylonitrile :
- Karp et al. (2017) developed a process for the renewable production of acrylonitrile from sugars, highlighting the potential for more sustainable methods in chemical manufacturing (Karp et al., 2017).
Bio-based Applications :
- Vidra and Németh (2017) reviewed the use of 3-hydroxypropionic acid as a precursor for compounds like acrylonitrile, emphasizing its importance as a platform chemical in bio-based production processes (Vidra & Németh, 2017).
Electrochemical Applications :
- Weret et al. (2020) discussed the use of sulfurized−poly(acrylonitrile) in lithium-sulfur batteries, providing insights into the material's synthesis, structure, and storage mechanisms (Weret et al., 2020).
Future Directions
properties
IUPAC Name |
(E)-3-ethoxy-2-methylsulfonylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-3-10-5-6(4-7)11(2,8)9/h5H,3H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPUQQPAOLLSH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-(methylsulfonyl)acrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.